

An In-Depth Technical Guide to the Thermochemical Data of Allylcyclopentane

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Compound of Interest

Compound Name: Allylcyclopentane

Cat. No.: B1265694

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Abstract

Allylcyclopentane, a C₈H₁₄ hydrocarbon, is a molecule of interest in various chemical syntheses. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for reaction engineering, process design, and computational chemistry studies. This technical guide provides a comprehensive overview of the available thermochemical data for compounds structurally related to **allylcyclopentane**, details the established experimental protocols for the determination of these properties, and outlines a computational workflow for their theoretical prediction. While direct experimental thermochemical data for **allylcyclopentane** is not extensively reported in the literature, this guide equips researchers with the necessary information to estimate, determine, or calculate these vital parameters.

Introduction

Allylcyclopentane is an unsaturated hydrocarbon with the chemical formula C₈H₁₄. Its structure consists of a five-membered cyclopentane ring attached to an allyl group. The presence of both a cyclic alkane and an alkene functional group imparts specific reactivity and physical properties to the molecule. Accurate thermochemical data are fundamental for a variety of applications, including:

- **Reaction Energetics:** Calculating the enthalpy and Gibbs free energy changes of reactions involving **allylcyclopentane**.
- **Chemical Equilibrium:** Determining equilibrium constants and product distributions at different temperatures.
- **Process Simulation:** Modeling and optimizing chemical processes where **allylcyclopentane** is a reactant, product, or intermediate.
- **Computational Modeling:** Benchmarking and validating theoretical chemistry models.

This guide addresses the current landscape of thermochemical data for **allylcyclopentane** and provides detailed methodologies for its experimental determination and computational calculation.

Thermochemical Data

Direct experimental values for the enthalpy of formation, standard entropy, and heat capacity of **allylcyclopentane** are not readily available in the surveyed scientific literature. However, data for structurally similar C₈H₁₄ hydrocarbons and related cycloalkanes can provide valuable context and a basis for estimation. The following tables summarize key thermochemical data for selected relevant compounds.

Table 1: Physical Properties of **Allylcyclopentane**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄	
Molar Mass	110.20 g·mol ⁻¹	
Boiling Point	127 °C	
Melting Point	-111 °C	
Density	0.793 g·cm ⁻³	

Table 2: Thermochemical Data of Related Cycloalkanes at 298.15 K

Compound	Formula	$\Delta_f H^\circ(l)$ (kJ/mol)	$\Delta_c H^\circ(l)$ (kJ/mol)	$S^\circ(l)$ (J/mol·K)	$C_p(l)$ (J/mol·K)
Cyclopentane	C ₅ H ₁₀	-105.9	-3291.1	204.3	126.7
Ethylcyclopentane	C ₇ H ₁₄	-163.5 ± 1.0	-4591.94 ± 0.92	Not Reported	Not Reported
cis-1,3-Dimethylcyclopentane	C ₇ H ₁₄	-168.2 ± 1.4	-4587.3 ± 1.4	Not Reported	Not Reported

Data for Cyclopentane from the NIST WebBook. Data for Ethylcyclopentane and cis-1,3-Dimethylcyclopentane from the NIST WebBook.

Experimental Protocols

The determination of thermochemical data for liquid hydrocarbons like **allylcyclopentane** relies on well-established calorimetric techniques. The following sections detail the methodologies for measuring the key thermochemical properties.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone of thermochemistry, from which the enthalpy of formation can be derived. For a volatile liquid like **allylcyclopentane**, the measurement is typically performed using a bomb calorimeter.

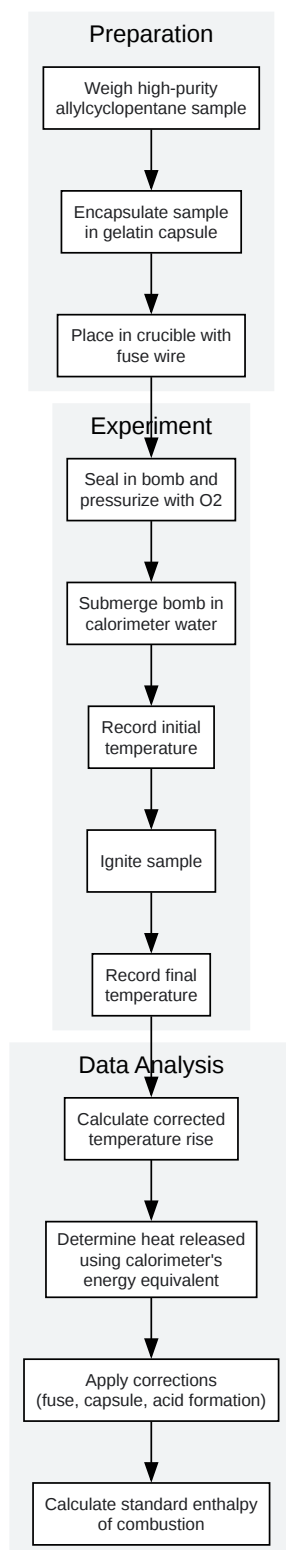
Methodology:

- **Sample Preparation:** A precise mass of high-purity **allylcyclopentane** is encapsulated in a gelatin capsule or a container made of a material with a known heat of combustion.
- **Calorimeter Setup:** The sample is placed in a platinum crucible within a constant-volume combustion bomb. A fuse wire is positioned to ensure ignition. The bomb is then sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm).

- **Isothermal Environment:** The bomb is submerged in a known mass of water in a well-insulated, stirred calorimeter vessel. The entire apparatus is placed within an isothermal jacket to minimize heat exchange with the surroundings.
- **Combustion and Temperature Measurement:** The sample is ignited electrically. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after the combustion. The temperature readings are taken at regular intervals to establish initial and final equilibrium temperatures and to correct for any small heat exchange with the jacket.
- **Data Analysis:** The heat released by the combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The energy equivalent is determined by calibrating the calorimeter with a standard substance of known heat of combustion, such as benzoic acid.
- **Corrections:** Corrections are applied for the heat of combustion of the capsule and the fuse wire, as well as for the formation of nitric acid from residual nitrogen in the bomb and sulfuric acid if sulfur impurities are present. The result is then corrected to standard state conditions to obtain the standard enthalpy of combustion.

The following diagram illustrates the general workflow for a bomb calorimetry experiment.

Workflow for Bomb Calorimetry



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Caption: Workflow for Bomb Calorimetry.

Determination of Heat Capacity and Entropy via Adiabatic Calorimetry

The heat capacity of **allylcyclopentane** can be measured as a function of temperature using an adiabatic calorimeter. This data can then be used to calculate the standard entropy.

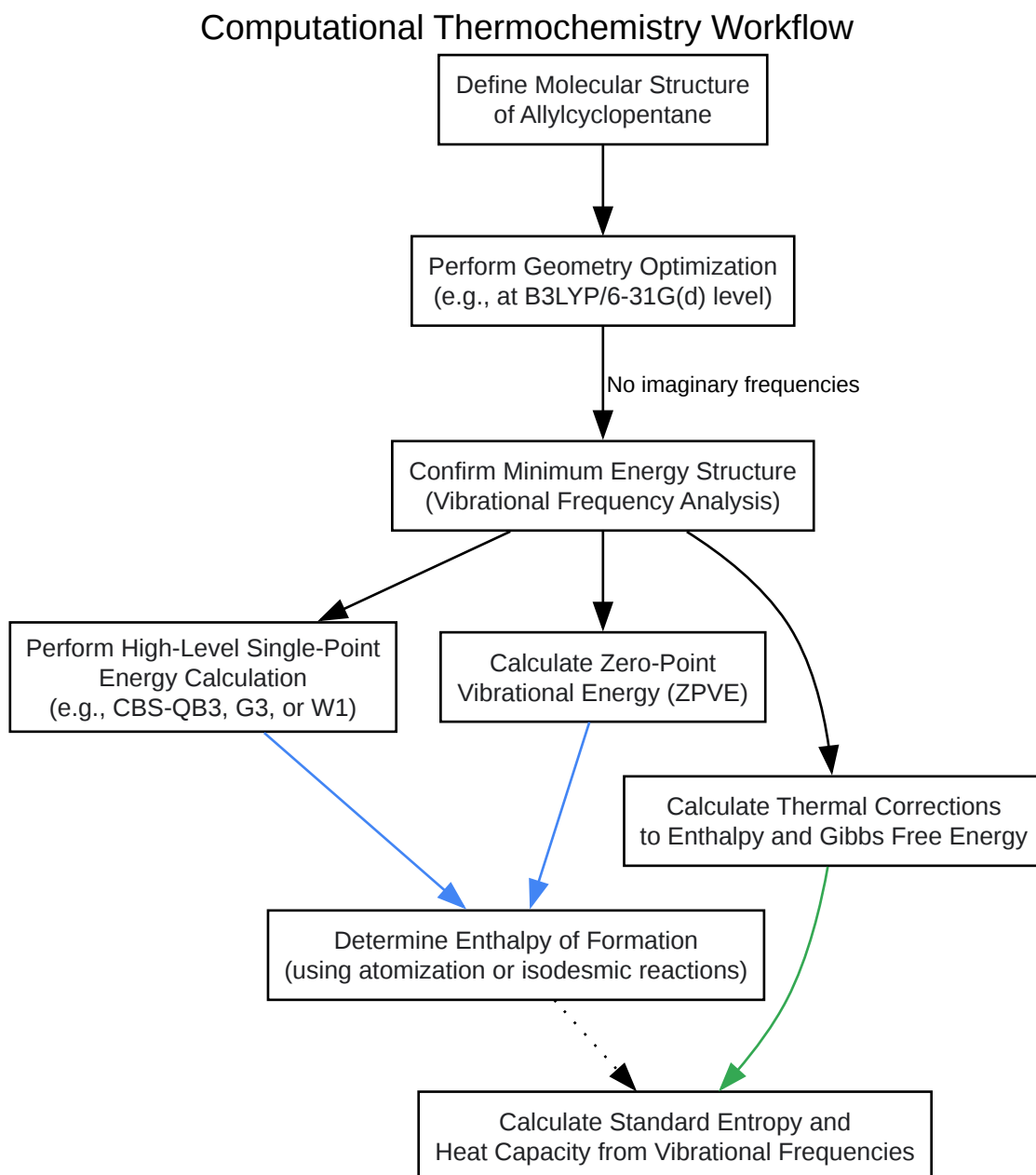
Methodology:

- **Calorimeter and Sample:** A known mass of the sample is sealed in a sample vessel, which is placed within the adiabatic calorimeter. The calorimeter is equipped with a heater and a temperature sensor.
- **Adiabatic Shield:** The sample vessel is surrounded by an adiabatic shield, which is maintained at the same temperature as the vessel throughout the experiment. This minimizes heat loss to the surroundings.
- **Heating and Measurement:** A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is carefully measured.
- **Calculation of Heat Capacity:** The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature change.
- **Low-Temperature Measurements:** To determine the standard entropy, heat capacity measurements are typically carried out from a very low temperature (near 0 K) up to the desired temperature (e.g., 298.15 K).
- **Entropy Calculation:** The standard entropy at a given temperature is calculated by integrating the heat capacity divided by temperature (C_p/T) from 0 K to that temperature, accounting for the entropies of any phase transitions that occur.

Computational Workflow

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermochemical properties of molecules like **allylcyclopentane**. High-accuracy composite methods are often employed for this purpose.

The following diagram outlines a typical workflow for the computational determination of the thermochemical properties of **allylcyclopentane**.



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Caption: Computational Thermochemistry Workflow.

Explanation of the Workflow:

- **Geometry Optimization:** The first step is to find the lowest energy conformation of the **allylcyclopentane** molecule using a quantum mechanical method like Density Functional Theory (DFT).
- **Vibrational Frequency Analysis:** This calculation confirms that the optimized structure is a true energy minimum on the potential energy surface and provides the vibrational frequencies.
- **High-Level Energy Calculation:** A more accurate single-point energy calculation is performed on the optimized geometry using a high-level composite method to obtain a reliable electronic energy.
- **Thermochemical Property Calculation:** The vibrational frequencies are used to calculate the zero-point vibrational energy, and thermal corrections to the enthalpy and Gibbs free energy. These values, combined with the high-level electronic energy, allow for the determination of the enthalpy of formation, standard entropy, and heat capacity.

Conclusion

While direct experimental thermochemical data for **allylcyclopentane** remains elusive in the public domain, this guide provides a framework for understanding, obtaining, and utilizing this critical information. By leveraging data from analogous compounds, employing established experimental techniques like bomb and adiabatic calorimetry, and utilizing robust computational chemistry workflows, researchers can confidently work with the thermochemical properties of **allylcyclopentane** in their scientific and developmental endeavors. The provided protocols and workflows serve as a practical resource for the scientific community engaged in research involving this and other related organic molecules.

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